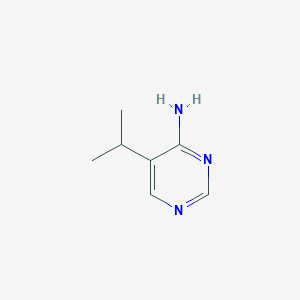

5-Isopropylpyrimidin-4-amine

Descripción

Significance of Pyrimidine Heterocycles in Contemporary Chemical Research

Pyrimidine, a six-membered heterocyclic aromatic organic compound with two nitrogen atoms at positions 1 and 3, is a fundamental scaffold in chemistry and biology. ignited.ingsconlinepress.comwjahr.comwjarr.com Its derivatives are integral components of nucleic acids (DNA and RNA), where they exist as cytosine, thymine, and uracil. ignited.ingsconlinepress.com This biological significance has made pyrimidine and its analogues a focal point of extensive research, leading to their use in a wide array of applications. ignited.inwjahr.com

In medicinal chemistry, the pyrimidine nucleus is found in numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and cardiovascular effects. gsconlinepress.comwjahr.comwjarr.comontosight.ai The ability of the pyrimidine scaffold to mimic endogenous metabolites and interact with various biological targets makes it a privileged structure in drug discovery. openmedicinalchemistryjournal.com Pharmaceutical companies continue to investigate pyrimidine derivatives for the development of new and more effective drugs to combat a range of diseases, from infections to cancer. ignited.ingsconlinepress.com

Beyond pharmaceuticals, pyrimidine derivatives have applications in agrochemicals, acting as herbicides and plant growth regulators. gsconlinepress.com They are also utilized in the development of advanced materials and as intermediates in the synthesis of more complex heterocyclic compounds. wjahr.com The versatility and accessibility of the pyrimidine ring system ensure its continued importance in modern chemical research. wjahr.com

Overview of Aminopyrimidine Scaffolds in Organic Synthesis

Aminopyrimidines are a class of pyrimidine derivatives characterized by the presence of one or more amino groups attached to the pyrimidine ring. These scaffolds are crucial building blocks in organic synthesis due to their versatile reactivity and the biological significance of the resulting compounds. rsc.orgnamibian-studies.comsciencepublishinggroup.com The amino group can act as a nucleophile or be modified to introduce a wide variety of functional groups, allowing for the construction of complex molecular architectures. sciencepublishinggroup.com

The synthesis of aminopyrimidine derivatives has been a subject of considerable interest for many decades, with numerous methods developed for their preparation. nih.gov These methods often involve condensation reactions, such as the reaction between β-dicarbonyl compounds or their equivalents with guanidine or urea derivatives. namibian-studies.comnanobioletters.com Microwave-assisted organic synthesis has emerged as an eco-friendly and efficient method for preparing aminopyrimidine scaffolds. nanobioletters.com

4-Aminopyrimidines, in particular, are key intermediates in the synthesis of various important molecules, including vitamin B1 (thiamine) and certain chemotherapeutic agents. nih.gov The development of efficient synthetic routes to substituted aminopyrimidines is critical for advancing drug discovery and materials science. rsc.orgnih.gov Researchers continue to explore new methodologies to access structurally diverse aminopyrimidines for biological screening and as precursors for further chemical transformations. sciencepublishinggroup.com

Contextualization of 5-Isopropylpyrimidin-4-amine within Pyrimidine Derivatives

This compound is a specific derivative of pyrimidine that features an isopropyl group at the 5-position and an amino group at the 4-position of the pyrimidine ring. This particular substitution pattern confers unique chemical and physical properties to the molecule. The isopropyl group, being a bulky and lipophilic substituent, can influence the compound's solubility, steric interactions, and biological activity. The amino group at the 4-position is a key functional group that can participate in hydrogen bonding and act as a nucleophile in chemical reactions.

This compound belongs to the broader class of aminopyrimidines and serves as a valuable building block in organic synthesis. It can be used to create more complex heterocyclic systems with potential applications in medicinal chemistry and agrochemical research. For instance, it has been investigated for its potential antimicrobial and anticancer properties. The synthesis of this compound can be achieved through various synthetic routes, often involving the reaction of a pyrimidine precursor with an isopropyl-containing reagent. The specific arrangement of the isopropyl and amino groups on the pyrimidine core makes this compound a distinct and interesting molecule for further investigation and utilization in different areas of chemical science.

Propiedades

IUPAC Name |

5-propan-2-ylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-5(2)6-3-9-4-10-7(6)8/h3-5H,1-2H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMXZZXNCQCJML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=CN=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Basic Research Questions

What are the common synthetic routes for 5-Isopropylpyrimidin-4-amine, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, a pyrimidine ring can be functionalized by reacting 4-chloro-5-methylpyrimidine with isopropylamine in ethanol or acetonitrile at 50–80°C . Key factors influencing yield include:

- Solvent choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Temperature control: Higher temperatures accelerate reactions but may increase side products.

- Catalysts: Acidic conditions (e.g., glacial acetic acid) promote imine formation in condensation routes .

Example Synthesis Protocol:

| Step | Reagents/Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| 1 | 4-chloro-5-methylpyrimidine + isopropylamine (EtOH, 70°C, 12h) | 85% | >95% | |

| 2 | Pyridine-4,5-diamine + aldehyde (reflux, acetic acid) | 72% | 90% |

What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

Methodological Answer:

- 1H-NMR : Look for NH2 protons (δ 5.5–6.5 ppm, broad singlet) and isopropyl group signals (δ 1.2–1.4 ppm, doublet for CH3; δ 3.8–4.2 ppm, septet for CH) .

- 13C-NMR : Pyrimidine carbons appear at δ 150–160 ppm; isopropyl carbons at δ 20–25 ppm (CH3) and δ 45–50 ppm (CH) .

- IR : NH2 stretching (3300–3500 cm⁻¹) and C=N absorption (1600–1650 cm⁻¹) confirm the pyrimidine core .

Example Spectral Data:

| Technique | Key Peaks | Structural Assignment | Reference |

|---|---|---|---|

| 1H-NMR | δ 6.2 (s, 2H) | NH2 protons | |

| IR | 3350 cm⁻¹ | NH2 stretch |

What are the recommended storage conditions and handling protocols for this compound?

Methodological Answer:

- Storage : Store in airtight containers at room temperature (RT) away from light and moisture. Avoid prolonged exposure to oxygen to prevent degradation .

- Handling : Use PPE (gloves, safety goggles) and work in a fume hood. Contaminated gloves should be disposed of using protocols compliant with laboratory safety standards .

Advanced Research Questions

How can researchers optimize the synthesis of this compound derivatives to enhance selectivity for biological targets?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., Cl, CF3) at the 5-position to improve binding to kinase targets .

- Parallel Synthesis : Use combinatorial chemistry to generate derivatives with varied substituents (e.g., arylthiophene or fluorinated groups) .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate enantiomers or regioisomers .

Example Derivative Screening:

| Derivative | Modification | Biological Activity (IC50) | Reference |

|---|---|---|---|

| 5-Fluoro | Increased polarity | 12 nM (kinase inhibition) | |

| Thieno[2,3-d]pyrimidine | Enhanced π-stacking | 8 nM (anticancer) |

What strategies resolve contradictions in spectroscopic data when characterizing novel analogs?

Methodological Answer:

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry (e.g., distinguishing 4- vs. 5-substitution) .

- 2D NMR : HSQC and HMBC experiments correlate protons with carbons to confirm connectivity in complex analogs .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas when isotopic patterns conflict with expected structures .

Case Study : Discrepancies in NH2 proton signals were resolved via X-ray crystallography, confirming hydrogen bonding with chloro substituents .

What in vitro/in vivo models are appropriate for initial biological screening of this compound?

Methodological Answer:

- In Vitro :

- In Vivo :

Example Toxicity Data:

| Dose (mg/kg) | Mortality Rate | Organ Toxicity | Reference |

|---|---|---|---|

| 150 | 10% | Mild hepatic | |

| 200 | 40% | Renal necrosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.